1-(4,5,6,7-Tetrahydro-1H-indazol-3-yl)cyclopropan-1-ol
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Overview
Description
1-(4,5,6,7-Tetrahydro-1H-indazol-3-yl)cyclopropan-1-ol is a heterocyclic compound that features both an indazole ring and a cyclopropanol moiety
Preparation Methods
The synthesis of 1-(4,5,6,7-Tetrahydro-1H-indazol-3-yl)cyclopropan-1-ol typically involves the condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol, yielding cyclic β-keto esters. These esters are then treated with hydrazine hydrate in ethanol under reflux conditions to produce the desired indazole compound . Industrial production methods may involve similar steps but optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(4,5,6,7-Tetrahydro-1H-indazol-3-yl)cyclopropan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.
Scientific Research Applications
1-(4,5,6,7-Tetrahydro-1H-indazol-3-yl)cyclopropan-1-ol has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Biological Studies: The compound is used in studying enzyme inhibition and receptor binding due to its unique structural features.
Industrial Applications: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(4,5,6,7-Tetrahydro-1H-indazol-3-yl)cyclopropan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The indazole ring can bind to active sites of enzymes, inhibiting their activity, while the cyclopropanol moiety may enhance binding affinity and specificity . These interactions can modulate various biochemical pathways, leading to therapeutic effects.
Comparison with Similar Compounds
1-(4,5,6,7-Tetrahydro-1H-indazol-3-yl)cyclopropan-1-ol can be compared with other indazole derivatives, such as:
4,5,6,7-Tetrahydro-1H-indazole: Lacks the cyclopropanol moiety, making it less versatile in certain chemical reactions.
1,5,6,7-Tetrahydro-4H-indazol-4-one: Contains a ketone group instead of a hydroxyl group, leading to different reactivity and applications.
N-phenyl-1H-indazole-1-carboxamide: Exhibits different biological activities due to the presence of a carboxamide group.
These comparisons highlight the unique structural and functional properties of this compound, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C10H14N2O |
---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)cyclopropan-1-ol |
InChI |
InChI=1S/C10H14N2O/c13-10(5-6-10)9-7-3-1-2-4-8(7)11-12-9/h13H,1-6H2,(H,11,12) |
InChI Key |
NFZVAKWSFBPBGS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2)C3(CC3)O |
Origin of Product |
United States |
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